molecular formula C13H24O11 B116930 Methyl 4-O-alpha-D-mannopyranosyl-beta-D-mannopyranoside CAS No. 143732-03-0

Methyl 4-O-alpha-D-mannopyranosyl-beta-D-mannopyranoside

Cat. No. B116930
M. Wt: 356.32 g/mol
InChI Key: FHNIYFZSHCGBPP-FCMRYQAQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-O-alpha-D-mannopyranosyl-beta-D-mannopyranoside, also known as Methyl Man2OMe, is a chemical compound that belongs to the class of glycosides. It is a disaccharide derivative of mannose and is widely used in scientific research due to its unique properties.

Mechanism Of Action

The mechanism of action of Methyl 4-O-alpha-D-mannopyranosyl-beta-D-mannopyranoside Man2OMe involves the hydrolysis of the glycosidic bond between the two mannose residues. This reaction is catalyzed by various enzymes, including glycoside hydrolases. The hydrolysis of the glycosidic bond results in the formation of methyl alpha-D-mannopyranoside and mannose.

Biochemical And Physiological Effects

Methyl 4-O-alpha-D-mannopyranosyl-beta-D-mannopyranoside Man2OMe has no known biochemical or physiological effects. It is a non-toxic compound and is not metabolized by the body. However, it is important in various biochemical processes and is widely used in scientific research.

Advantages And Limitations For Lab Experiments

One of the advantages of using Methyl 4-O-alpha-D-mannopyranosyl-beta-D-mannopyranoside Man2OMe in lab experiments is its high purity. It can be synthesized using various methods, which yield a pure product. Additionally, it is a non-toxic compound and is not metabolized by the body, making it safe to use in lab experiments.
One of the limitations of using Methyl 4-O-alpha-D-mannopyranosyl-beta-D-mannopyranoside Man2OMe in lab experiments is its high cost. It is a rare compound and is not readily available in large quantities. Additionally, it has limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

For the use of Methyl 4-O-alpha-D-mannopyranosyl-beta-D-mannopyranoside 4-O-alpha-D-mannopyranosyl-beta-D-mannopyranoside Man2OMe include the synthesis of glycoconjugates, the development of new drugs, and the study of glycoside hydrolases.

Synthesis Methods

Methyl 4-O-alpha-D-mannopyranosyl-beta-D-mannopyranoside Man2OMe can be synthesized by various methods. One of the most common methods is the reaction of methyl alpha-D-mannopyranoside with mannose using a Lewis acid catalyst. The reaction occurs at room temperature and yields a high purity product. Another method involves the use of enzymatic synthesis, which uses glycosyltransferases to catalyze the reaction between methyl alpha-D-mannopyranoside and mannose. This method is highly specific and yields a pure product.

Scientific Research Applications

Methyl 4-O-alpha-D-mannopyranosyl-beta-D-mannopyranoside Man2OMe is widely used in scientific research due to its unique properties. It is commonly used as a substrate for various enzymes that catalyze the hydrolysis of glycosidic bonds. It is also used as a model compound for studying the mechanism of action of glycoside hydrolases. Additionally, Methyl 4-O-alpha-D-mannopyranosyl-beta-D-mannopyranoside Man2OMe is used in the synthesis of glycoconjugates, which are important in various biological processes.

properties

CAS RN

143732-03-0

Product Name

Methyl 4-O-alpha-D-mannopyranosyl-beta-D-mannopyranoside

Molecular Formula

C13H24O11

Molecular Weight

356.32 g/mol

IUPAC Name

(2R,3S,4S,5S,6R)-2-[(2R,3S,4R,5S,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C13H24O11/c1-21-12-10(20)8(18)11(5(3-15)23-12)24-13-9(19)7(17)6(16)4(2-14)22-13/h4-20H,2-3H2,1H3/t4-,5-,6-,7+,8-,9+,10+,11-,12-,13-/m1/s1

InChI Key

FHNIYFZSHCGBPP-FCMRYQAQSA-N

Isomeric SMILES

CO[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O

SMILES

COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O

Canonical SMILES

COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O

synonyms

deuterated methyl beta-mannobioside
methyl 4-O-alpha-D-mannopyranosyl-beta-D-mannopyranoside

Origin of Product

United States

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